molecular formula C8H7BrO2 B1273155 2-Bromo-6-methylbenzoic acid CAS No. 90259-31-7

2-Bromo-6-methylbenzoic acid

Cat. No.: B1273155
CAS No.: 90259-31-7
M. Wt: 215.04 g/mol
InChI Key: ICXBPDJQFPIBSS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-6-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of specific enzymes. The interactions between this compound and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can affect cell signaling by interacting with receptors or signaling proteins, thereby influencing cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in the biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific compounds, thereby influencing the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-methylbenzoic acid typically involves the bromination of 2,6-dimethylbenzoic acid. One common method includes the selective bromination using sodium bromate and hydrobromic acid in the presence of light . Another method involves dissolving 2-amino-6-methylbenzoic acid in a mixture of acetic acid, hydrobromic acid, and water, followed by the addition of sodium nitrite and copper bromide .

Industrial Production Methods: Industrial production of this compound often scales up these laboratory methods. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with precise temperature and light control to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Reduction: Borane or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products:

    Aryl or alkyl derivatives: through substitution reactions.

    Alcohols: from reduction reactions.

    Esters: from esterification reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions at the bromine and carboxylic acid positions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-bromo-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBPDJQFPIBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370814
Record name 2-Bromo-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-31-7
Record name 2-Bromo-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Cuprous bromide was prepared by heating a deep purple solution of CuSO4.5H2O (33 mmol, 8.25 g) and NaBr (66 mmol, 6.75 g) in HBr (33 mL, 48%) and adding Cu powder (66 mmol, 4.2 g) in portions until the purple solution became a colorless solution. This solution was then added in portions to a hot solution (ca.90° C.) of 2-amino-6-methylbenzoic acid (33 mmol, 5 g) in H2O (80 mL) and HBr (11.5 mL). This was followed by the dropwise addition of a solution of NaNO2 (99 mmol, 6.85 g) in H2O (20 mL) to this stirred heated solution over a period of 25 min. The dark-brownish mixture was heated at ca.90° C. for 1 hr and then was heated at reflux for another 30 min before it was cooled to room temperature and stirred for 2 hr. Then, the mixture was poured into ice (˜500 g), 5% NaOH solution was added until pH 14 was reached and the resulting dark suspension was filtered through celite. The yellow filtrate was acidified with conc. HCl to pH 1. Extractive work-up (Et2O, 3×150 mL) gave a dark residue which was dissolved in Et2O (100 mL), charcoal was added and the resulting solution was heated to reflux. Filtration and concentration gave a material which was recrystalized from Et2O/petrolium ether in hexane (100 mL) to afford the 2-bromo-6-methylbenzoic acid (3.5 g, 49%, HR MS: Obs. mass. 213.9633. Calcd. mass. 213.9629, M+) as a crystalline light pink solid; mp 104-106° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Cu
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
6.85 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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